3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline
Brand Name: Vulcanchem
CAS No.: 144514-38-5
VCID: VC21084400
InChI: InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3
SMILES: CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)Cl
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline

CAS No.: 144514-38-5

Cat. No.: VC21084400

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline - 144514-38-5

Specification

CAS No. 144514-38-5
Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
IUPAC Name 1-[4-(5-amino-2-chlorophenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3
Standard InChI Key NAKMDRNNFRKBHS-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)Cl
Canonical SMILES CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)Cl

Introduction

Overview of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is a synthetic organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound is primarily classified as an aromatic amine due to the presence of an aniline moiety, which is further substituted with a piperazine ring and an acetyl group. This compound has garnered interest for its biological activity, particularly in drug discovery and development.

Chemical Identity

  • Molecular Formula: C12_{12}H16_{16}ClN3_3O

  • Molecular Weight: 253.73 g/mol

  • CAS Number: 144514-38-5

  • Synonyms:

    • 1-[4-(5-amino-2-chlorophenyl)piperazin-1-yl]ethanone

    • 3-(4-acetylpiperazin-1-yl)-4-chloroaniline

Synthesis of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline

The synthesis of this compound typically involves several key steps:

  • Formation of 4-Chloroaniline: This can be achieved through the chlorination of aniline using reagents such as chlorine gas or sodium hypochlorite.

  • Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

  • Coupling Reaction: The acetylated piperazine is then coupled with 4-chloroaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

This multi-step process allows for the careful construction of the desired compound while maintaining high yields and purity.

Biological Activity and Mechanism of Action

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline exhibits significant biological activity, making it a subject of interest in medicinal chemistry:

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The acetyl group enhances binding affinity, while the chloroaniline moiety contributes to its pharmacokinetic properties.

Applications in Research

  • Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders.

  • Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.

  • Biological Research: Serves as a probe in studying biological pathways and mechanisms, particularly those involving neurotransmission.

Comparison with Similar Compounds

The uniqueness of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline can be highlighted when compared to similar compounds:

Compound NameKey Difference
3-(4-Acetyl-piperazin-1-YL)-4-fluoroanilineContains fluorine instead of chlorine
3-(4-Acetyl-piperazin-1-YL)-4-bromoanilineContains bromine instead of chlorine
3-(4-Acetyl-piperazin-1-YL)-4-iodoanilineContains iodine instead of chlorine

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